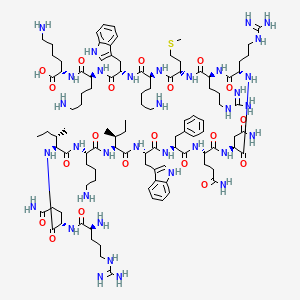
Potassium (bromomethyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (bromomethyl)trifluoroborate is an organotrifluoroborate compound that has gained significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.
Mechanism of Action
Target of Action
Potassium (bromomethyl)trifluoroborate primarily targets organoboron reagents . These reagents are involved in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions . The compound’s role is to act as a versatile and stable boronic acid surrogate .
Mode of Action
The compound interacts with its targets through nucleophilic coupling . It participates in the Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophile . This interaction results in the synthesis of functionalized ethyltrifluoroborates .
Biochemical Pathways
The affected pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to synthesize carbon-carbon bonds . The downstream effects include the production of a variety of functionalized substrates .
Pharmacokinetics
It’s important to note that the compound is a solid at room temperature , and it’s soluble in water , which can impact its use in various reactions.
Result of Action
The molecular effect of the compound’s action is the formation of carbon-carbon bonds . This is a crucial step in the synthesis of complex organic molecules. On a cellular level, the effects would depend on the specific context of the reaction and the resulting compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (bromomethyl)trifluoroborate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of dibromo- or diiodomethane with trialkyl borates in the presence of n-butyllithium, followed by treatment with potassium hydrogen fluoride . This method provides a straightforward route to obtain the desired trifluoroborate compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Potassium (bromomethyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with alkoxides and other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a stable boronic acid surrogate.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, alkoxides, and various electrophiles.
Conditions: Reactions typically occur under mild conditions, often in the presence of a base and a palladium catalyst.
Major Products
The major products formed from these reactions include functionalized ethyltrifluoroborates and other substituted organotrifluoroborates .
Scientific Research Applications
Potassium (bromomethyl)trifluoroborate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Potassium (bromomethyl)trifluoroborate is unique compared to other organotrifluoroborates due to its specific reactivity and stability. Similar compounds include:
Potassium (iodomethyl)trifluoroborate: Similar in structure but with an iodine atom instead of bromine.
Potassium (cyanomethyl)trifluoroborate: Contains a cyano group, offering different reactivity patterns.
Potassium allyltrifluoroborate: Features an allyl group, used in different coupling reactions.
These compounds share the trifluoroborate moiety but differ in their substituents, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
potassium;bromomethyl(trifluoro)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2BBrF3.K/c3-1-2(4,5)6;/h1H2;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDFPIRYUOCVCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CBr)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2BBrF3K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635641 |
Source


|
| Record name | Potassium (bromomethyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888711-44-2 |
Source


|
| Record name | Potassium (bromomethyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium (bromomethyl)trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(2-Aminothiazol-4-yl)carboxymethyleneaminooxy]-2-methylpropionic acid](/img/structure/B1632149.png)





